Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate typically involves the phosphorylation of uridine. One common method includes the reaction of uridine with phosphoryl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound often involves the enzymatic conversion of uridine to uridine monophosphate, followed by the addition of disodium phosphate. This method ensures high purity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uridine diphosphate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines are often employed.
Major Products Formed
Oxidation: Uridine diphosphate.
Reduction: Reduced forms of uridine monophosphate.
Substitution: Various substituted uridine derivatives.
Scientific Research Applications
Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acids and nucleotides.
Biology: Plays a role in RNA synthesis and function.
Medicine: Investigated for its potential in treating metabolic disorders and enhancing cognitive function.
Industry: Used in the production of pharmaceuticals and as a research reagent
Mechanism of Action
The compound exerts its effects primarily through its role in RNA synthesis. It is incorporated into RNA molecules during transcription, influencing various cellular processes. The molecular targets include RNA polymerase and other enzymes involved in nucleotide metabolism .
Comparison with Similar Compounds
Similar Compounds
Uridine diphosphate (UDP): Similar in structure but contains an additional phosphate group.
Cytidine monophosphate (CMP): Similar nucleotide but with cytosine as the nucleobase.
Adenosine monophosphate (AMP): Contains adenine as the nucleobase
Uniqueness
Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate is unique due to its specific role in RNA synthesis and its potential therapeutic applications. Its ability to be easily incorporated into RNA makes it a valuable tool in both research and clinical settings .
Properties
IUPAC Name |
disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O8P.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVXMLXAXVVONE-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N2Na2O8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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